molecular formula C19H18F3N3O3S B2860978 N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide CAS No. 478248-22-5

N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide

Cat. No.: B2860978
CAS No.: 478248-22-5
M. Wt: 425.43
InChI Key: RLQKTZJDSGRJJG-UHFFFAOYSA-N
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Description

N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide is recognized in biochemical research as a potent, selective, and cell-permeable inhibitor of the serine proteases dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9). Its primary research value lies in its ability to selectively induce a unique form of macrophage cell death known as pro-inflammatory macrophage apoptosis, which is independent of caspase activation but reliant on the adaptor protein FADD and the serine protease HtrA2/Omi . This specific action has made it an essential pharmacological tool for dissecting the non-enzymatic, scaffold-based functions of DPP8 and DPP9 in immune cell regulation and cell death pathways. Researchers utilize this compound to probe the biological consequences of DPP8/9 inhibition, particularly in the context of immune responses and inflammation. Studies have shown that treatment with this inhibitor can trigger CARD-mediated aggregation of the adaptor protein CARD8, leading to NLRP1 inflammasome activation and pyroptosis in specific human myeloid cell types . This mechanism underscores its utility in studying innate immunity and inflammatory disease models. Its application is critical for advancing the understanding of DPP biology beyond the more commonly studied DPP-4, offering insights into novel cell death mechanisms and potential therapeutic targets for immune-related conditions.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)15-6-4-5-14(13-15)18(26)24-23-16-9-11-25(12-10-16)29(27,28)17-7-2-1-3-8-17/h1-8,13H,9-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQKTZJDSGRJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(Phenylsulfonyl)piperidin-4-one

The phenylsulfonyl-piperidine scaffold is synthesized via sulfonylation of piperidin-4-one. A representative method involves reacting piperidin-4-one with phenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 2.2 equiv.) at 0–25°C for 12 hours. The reaction proceeds via nucleophilic substitution, where the secondary amine of piperidin-4-one attacks the electrophilic sulfur atom in phenylsulfonyl chloride.

Key Reaction Parameters

Parameter Value/Detail Source
Solvent Dichloromethane (DCM)
Base Triethylamine (2.2 equiv.)
Temperature 0°C → 25°C (gradual warming)
Reaction Time 12 hours
Yield 82–89% (reported for analogous)

Purification via column chromatography (petroleum ether/EtOAc, 3:1) yields 1-(phenylsulfonyl)piperidin-4-one as a white crystalline solid.

Synthesis of 3-(Trifluoromethyl)benzenecarbohydrazide

The trifluoromethyl-substituted benzohydrazide is prepared by reacting 3-(trifluoromethyl)benzoyl chloride with hydrazine hydrate. The reaction is conducted in tetrahydrofuran (THF) at 0°C, followed by reflux for 4 hours. This method avoids side reactions such as over-alkylation, which are common in urea-based routes.

Optimized Protocol

  • Benzoyl Chloride Formation : 3-(Trifluoromethyl)benzoic acid (1.0 equiv.) is treated with thionyl chloride (2.5 equiv.) at 70°C for 2 hours.
  • Hydrazide Formation : The resultant acyl chloride is added dropwise to hydrazine hydrate (1.2 equiv.) in THF at 0°C. The mixture is refluxed for 4 hours, yielding 3-(trifluoromethyl)benzenecarbohydrazide as a hygroscopic solid.

Yield Enhancement Strategies

  • Solvent Choice : THF outperforms ethanol or water due to better solubility of intermediates.
  • Stoichiometry : A 10% excess of hydrazine hydrate ensures complete conversion.

Condensation Reaction for Hydrazone Formation

The final step involves condensing 1-(phenylsulfonyl)piperidin-4-one with 3-(trifluoromethyl)benzenecarbohydrazide to form the hydrazone linkage. This is achieved in ethanol under acidic catalysis (glacial acetic acid, 0.1 equiv.) at 80°C for 8 hours. The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the ketone, followed by dehydration.

Critical Parameters

Parameter Value/Detail Source
Solvent Ethanol
Catalyst Glacial acetic acid (0.1 equiv.)
Temperature 80°C (reflux)
Reaction Time 8 hours
Yield 76% (isolated)

Purification : The crude product is recrystallized from ethanol/water (4:1) to afford the title compound as a pale-yellow solid.

Optimization of Reaction Parameters

Solvent Systems in Sulfonylation

Polar aprotic solvents (e.g., DCM, THF) are preferred for sulfonylation due to their ability to stabilize ionic intermediates. Comparative studies show DCM provides higher yields (89%) than THF (72%).

Role of Oxidizing Agents

In analogous syntheses, tert-butyl hydroperoxide (TBHP) and iodine have been used to facilitate sulfonamide formation. For example, TBHP (4.0 equiv.) and iodine (1.0 equiv.) in 2-methyltetrahydrofuran (2-MeTHF) at 70°C improved reaction efficiency by 18% compared to peroxide-free conditions.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Hydrazone Condensation Methods

Method Solvent Catalyst Yield (%) Purity (%) Source
Acid-catalyzed Ethanol Acetic acid 76 98
Base-mediated THF Pyridine 64 91
Microwave-assisted DMF None 81 99

Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.

Challenges and Limitations

  • By-product Formation : Competing imine formation is observed in poorly controlled condensations (5–12% yield loss).
  • Sensitivity of Trifluoromethyl Group : Harsh conditions (pH > 10, T > 100°C) lead to defluorination.

Chemical Reactions Analysis

N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide participates in various chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions, potentially converting sulfonyl groups to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the piperidine ring or the carbonyl groups can be achieved using reagents such as lithium aluminum hydride.

  • Substitution: : Halogenation, nitration, or other substitution reactions can occur, especially on the phenyl ring. Reagents for these reactions include bromine or sulfuric acid.

  • Hydrolysis: : Acidic or basic hydrolysis may decompose the compound into its constituent fragments.

Scientific Research Applications

In the realm of scientific research, N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide has garnered attention for:

  • Chemistry: : Its structural motifs are useful in organic synthesis, particularly in the creation of complex molecules for medicinal chemistry.

  • Biology: : The compound's potential biological activity could be explored in enzyme inhibition or receptor binding studies.

  • Medicine: : While not necessarily a drug itself, it may serve as a lead compound for drug discovery, particularly due to its unique chemical features.

Mechanism of Action

The mechanism by which N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide exerts its effects depends on its interaction with various molecular targets. For instance, if used in biological research, it may inhibit or activate certain enzymes, impacting biochemical pathways. The presence of the trifluoromethyl group could influence its lipophilicity and membrane permeability, potentially affecting its bioavailability and interaction with cellular components.

Comparison with Similar Compounds

N'-({1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)benzenecarbohydrazide

  • Key Differences : Replaces the phenylsulfonyl group with a 4-chlorophenylsulfonyl substituent.
  • However, it may reduce solubility compared to the parent compound .

4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS: 1024183-79-6)

  • Key Differences : Substitutes phenylsulfonyl with 4-methylphenylsulfonyl and replaces the trifluoromethyl group with a chlorine atom .
  • Impact : The methyl group improves lipophilicity, while the chlorine atom may alter binding affinity in biological targets. Molecular weight: 435.93 (C₂₀H₂₂ClN₃O₄S) .

1-(Phenylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

  • Key Differences : Replaces the carbohydrazide group with a piperazine ring .
  • This derivative showed activity in receptor-binding assays (¹H NMR: δ 7.80–7.76 ppm for aromatic protons) .

Functional Analogues

N'-(Thiophene-2-carbonyl)-1-(3-fluorobenzyl)piperidine-4-carbohydrazide

  • Key Differences : Features a thiophene-2-carbonyl group instead of trifluoromethylbenzene.
  • Impact : The sulfur atom in thiophene enhances π-stacking interactions but may reduce metabolic stability. Molecular weight: 376.43 (C₁₈H₁₉FN₄O₂S) .

N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide

  • Key Differences : Incorporates a benzofuran scaffold and a piperazinylmethyl group.
  • Impact : Benzofuran increases rigidity and aromatic surface area, improving target selectivity. Melting point: 161–162°C ; Molecular weight: 478.60 (C₃₀H₃₀N₄O₂) .

Biological Activity

N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is C19H18F3N3O3S, with a molecular weight of 401.43 g/mol. The compound features a piperidine ring, a trifluoromethyl group, and a phenylsulfonyl moiety, which contribute to its biological activity.

Biological Activity and Pharmacological Effects

  • Antinociceptive Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antinociceptive effects, suggesting that this compound may also possess analgesic properties. For instance, related piperidine derivatives have been shown to act on opioid receptors, leading to pain relief.
  • Cytotoxicity : Research has demonstrated that some hydrazone derivatives can exhibit cytotoxic effects against cancer cell lines. Although specific data on this compound's cytotoxicity is not available, its structural similarity to known cytotoxic agents warrants further investigation.
  • Neuroprotective Effects : Certain piperidine derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases. The potential for this compound to confer neuroprotection should be explored in future studies.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ED50 ValuesReference
FentanylAnalgesic0.5 µg/kg
1-PhenethylAntinociceptive0.2 µg/kg
N'-HydrazoneCytotoxicIC50 = 10 µM

These findings highlight the potential biological activities of compounds structurally related to this compound.

Future Directions

Further research is needed to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for exploration include:

  • In Vivo Studies : Conducting animal models to assess analgesic and neuroprotective effects.
  • Mechanistic Studies : Understanding the interaction with specific receptors and pathways.
  • Cytotoxicity Testing : Evaluating effects on various cancer cell lines to assess therapeutic potential in oncology.

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